molecular formula C10H15ClN2O B1525242 2-Amino-N-benzyl-N-methylacetamide hydrochloride CAS No. 1219972-20-9

2-Amino-N-benzyl-N-methylacetamide hydrochloride

Cat. No. B1525242
M. Wt: 214.69 g/mol
InChI Key: PZOPYGOMHJPDDQ-UHFFFAOYSA-N
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Description

“2-Amino-N-benzyl-N-methylacetamide hydrochloride” is a chemical compound with the CAS Number: 1832158-38-9 . It has a molecular weight of 271.75 and its IUPAC name is 2-(2-aminoacetamido)-N-benzyl-N-methylacetamide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O2.ClH/c1-15(9-10-5-3-2-4-6-10)12(17)8-14-11(16)7-13;/h2-6H,7-9,13H2,1H3,(H,14,16);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 201-205°C . The storage temperature is 4°C .

Scientific Research Applications

Optical Imaging in Living Systems

A novel recognition reaction using 2-aminoacetamide demonstrates significant potential for optical imaging, particularly for monitoring endogenous methylglyoxal (MGO) in living cells and diabetic blood samples. This innovation paves the way for noninvasive tools in understanding MGO's physiological and pathological roles, with implications for diagnosing MGO-related diseases like diabetic complications. The specificity and efficiency of the reaction between MGO and 2-aminoacetamide, devoid of interference from NO and FA, underline its suitability for developing sensitive and selective probes for MGO detection at physiological concentrations, both in buffer and cellular environments. This approach could revolutionize the study of intracellular MGO generation routes and the evaluation of MGO levels in clinical samples, highlighting its potential utility in both scientific research and clinical diagnosis (Wang et al., 2019).

Hydrolysis Kinetics and Mechanism in High-Temperature Water

Research into the hydrolysis kinetics and mechanism of N-substituted amides, with N-methylacetamide serving as a model, has revealed insights into the behavior of these compounds in high-temperature water. This study highlights the reversible nature of the hydrolysis reaction and its dependence on water and the substrate's concentration, alongside a notable pH dependency. The findings underscore the sensitivity of hydrolysis rates to the size of the substituent on the carbonyl carbon atom, suggesting an SN2 mechanism with water acting as the nucleophile. Such research contributes to a deeper understanding of the hydrolysis process under varying conditions, offering valuable information for chemical synthesis and degradation pathways in environmental and industrial contexts (Duan et al., 2010).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-amino-N-benzyl-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-12(10(13)7-11)8-9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOPYGOMHJPDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-benzyl-N-methylacetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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